molecular formula C15H17FO3 B562828 Ethyl 3-(4-Fluorophenyl)-2-(2-methylpropionyl)propenoate-d6 CAS No. 1185241-64-8

Ethyl 3-(4-Fluorophenyl)-2-(2-methylpropionyl)propenoate-d6

Cat. No.: B562828
CAS No.: 1185241-64-8
M. Wt: 270.333
InChI Key: LOQOYHQUQSXJCE-CENYBBJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Chemical Classification

The compound is formally named ethyl (2Z)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate . This name reflects its ester functional group, fluorophenyl substituent, and deuterium-labeled positions:

  • Core structure : A pentanoate ester backbone with a conjugated double bond.
  • Substituents :
    • A 4-fluorophenyl group attached via a methylidene bridge to the α-carbon of the double bond.
    • A 2-methylpropionyl group (isobutyryl) at the β-carbon.
    • Deuterium labeling : Six deuterium atoms replace hydrogens at the 4-(trideuteriomethyl) and 5,5,5-trideuterio positions.

Systematically, this compound belongs to the class of α,β-unsaturated esters with isotopic modifications. Its classification is defined by:

  • Functional group hierarchy : Ester > ketone > alkene.
  • Substituent priority : Fluorophenyl > methylpropionyl > deuterium-labeled methyl groups.

Molecular Formula and Isotopic Composition Analysis (C₁₅H₁₁D₆FO₃)

The molecular formula C₁₅H₁₁D₆FO₃ accounts for six deuterium substitutions. Key isotopic and structural features include:

Property Value Non-Deuterated Analogue
Molecular weight 270.333 g/mol 264.29 g/mol (C₁₅H₁₇FO₃)
Deuterium content 6 D atoms 0 D atoms
Isotopic purity >99% (typical for research) N/A

Isotopic distribution :

  • 5,5,5-trideuterio : Three deuterium atoms replace hydrogens on the pentanoate chain’s γ-carbon.
  • 4-(trideuteriomethyl) : Three deuterium atoms replace hydrogens on the methyl group adjacent to the ketone.

This labeling pattern minimizes interference in proton-based spectroscopic analyses while preserving the compound’s electronic environment.

Stereochemical Configuration and Conformational Isomerism

The compound exhibits Z-configuration at the α,β-unsaturated ester moiety. This stereochemistry arises from:

  • Cahn-Ingold-Prelog priority rules :
    • Higher priority groups on the double bond:
      • Left carbon : 4-fluorophenyl (C₆H₄F) > ethyl ester (OCC).
      • Right carbon : Methylpropionyl (C(C)C) > ketone (O).
    • Same-side orientation of high-priority groups (Z).
  • Conformational stability :
    • The transoid arrangement of substituents reduces steric strain between the fluorophenyl and methylpropionyl groups.
    • Conjugation between the ester carbonyl and alkene enhances planarity, locking the Z-configuration.

Comparative Analysis with Non-deuterated Analogues

The deuterated variant differs from its non-deuterated counterpart in physical properties and analytical utility:

Parameter Deuterated (C₁₅H₁₁D₆FO₃) Non-Deuterated (C₁₅H₁₇FO₃)
Melting point Lower (due to isotopic effects) Higher
Boiling point Slightly higher Lower
NMR utility Reduced background signals Standard signal resolution
Mass spectrometry Distinct isotopic pattern Overlapping isotopic peaks

Functional implications :

  • Metabolic tracing : Deuterium labels enable precise tracking of metabolic pathways in vivo.
  • Spectroscopic resolution : Suppresses proton signals from deuterated positions, simplifying ¹³C NMR and HSQC experiments.

Key Structural Features and Research Implications

The compound’s design integrates three critical elements:

  • Fluorophenyl moiety : Enhances electronic stability and lipophilicity for bioactivity studies.
  • α,β-unsaturated ester : Facilitates Michael addition or Diels-Alder reactions in synthetic applications.
  • Deuterium labeling : Enables isotopic dilution assays and kinetic isotope effect studies.

Properties

IUPAC Name

ethyl (2Z)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c1-4-19-15(18)13(14(17)10(2)3)9-11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3/b13-9-/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQOYHQUQSXJCE-CENYBBJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)/C(=C/C1=CC=C(C=C1)F)/C(=O)OCC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661962
Record name Ethyl (2Z)-2-[(4-fluorophenyl)methylidene]-4-(~2~H_3_)methyl-3-oxo(5,5,5-~2~H_3_)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185241-64-8
Record name Ethyl (2Z)-2-[(4-fluorophenyl)methylidene]-4-(~2~H_3_)methyl-3-oxo(5,5,5-~2~H_3_)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 3-(4-Fluorophenyl)-2-(2-methylpropionyl)propenoate-d6, a deuterated derivative of ethyl 3-(4-fluorophenyl)-2-(2-methylpropionyl)propenoate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's chemical properties, biological activity, and relevant case studies.

  • Molecular Formula: C15H11D6FO3
  • Molecular Weight: 270.33 g/mol
  • CAS Number: 1185241-64-8
  • Appearance: Light yellowish liquid
  • Solubility: Soluble in dichloromethane, diethyl ether, ethyl acetate, and hexane.

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its potential applications in pharmacology. The compound's structure suggests it may interact with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Interaction: The presence of the fluorophenyl group indicates possible interactions with neurotransmitter receptors, which could influence neuropharmacological effects.

Research Findings

A review of the literature reveals several studies focusing on the biological activity of similar compounds, providing insights into the potential effects of this compound.

Case Study Summaries

  • Anticancer Activity: A study demonstrated that related compounds exhibited cytotoxic effects on various cancer cell lines. This compound may share similar properties due to structural analogies.
    CompoundCell LineIC50 (µM)
    Compound AMCF-7 (Breast Cancer)15
    Compound BHeLa (Cervical Cancer)20
    This compoundTBDTBD
  • Anti-inflammatory Effects: Another study indicated that compounds with similar functional groups could modulate inflammatory pathways, suggesting potential therapeutic uses in conditions like arthritis or chronic inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between Ethyl 3-(4-Fluorophenyl)-2-(2-methylpropionyl)propenoate-d6 and related compounds:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Applications References
This compound 4-Fluorophenyl, 2-methylpropionyl, deuterated ethyl ester C₁₅H₁₃D₆FNO₃ (estimated) ~313 (non-deuterated: 307) Internal standard in MS, pharmacokinetic studies
Ethyl 3-(2-Chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate 2-Chloro-6-fluorophenyl, 5-isoxazolyl C₁₄H₁₃ClFNO₃ 297.71 Potential medicinal chemistry applications (heterocyclic reactivity)
Ethyl 3-(4-chlorosulfonylphenyl)-2,2-dimethylpropanoate 4-Chlorosulfonylphenyl, 2,2-dimethylpropanoate C₁₄H₁₇ClO₄S 328.80 Synthetic intermediate (e.g., sulfonamide synthesis)
Ethyl 3-(4-Amino-3,5-diethylphenyl)acrylate 4-Amino-3,5-diethylphenyl, acrylate C₁₆H₂₃NO₂ 261.36 Pharmaceutical research (amine functionality for drug binding)

Key Comparative Insights

Electronic and Steric Effects
  • 4-Fluorophenyl vs. Chlorosulfonylphenyl: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing stability without extreme reactivity. In contrast, the chlorosulfonyl group in Ethyl 3-(4-chlorosulfonylphenyl)-2,2-dimethylpropanoate is strongly electron-withdrawing, making it reactive in nucleophilic substitution reactions (e.g., sulfonamide formation) .
  • Isoxazolyl vs. Methylpropionyl: The 5-isoxazolyl group in Ethyl 3-(2-Chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate introduces heterocyclic aromaticity, which may improve binding affinity in drug targets compared to the aliphatic 2-methylpropionyl group in the deuterated compound .
Metabolic Stability

Deuteration in the target compound significantly reduces metabolic degradation by slowing cytochrome P450-mediated oxidation, a feature absent in non-deuterated analogs. For example, Ethyl 3-(4-Amino-3,5-diethylphenyl)acrylate, with its amine group, is prone to rapid hepatic metabolism, limiting its utility in long-term studies .

Physicochemical and Pharmacokinetic Properties

While specific data on the target compound’s solubility or logP are unavailable, inferences can be drawn:

  • Polarity : The 4-fluorophenyl group increases lipophilicity compared to the more polar chlorosulfonyl derivative .
  • Hydrolysis Rates: The propenoate ester in the deuterated compound may hydrolyze slower than propanoate esters (e.g., Ethyl 3-(2-Chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate) due to conjugation effects.

Preparation Methods

Substrate Preparation: 3-(4-Fluorophenyl)propanal Synthesis

A foundational intermediate, 3-(4-fluorophenyl)propanal (1f), is synthesized via Pd(OAc)₂-catalyzed coupling of 1-fluoro-4-iodobenzene with allyl alcohol in dimethylformamide (DMF). The reaction proceeds under nitrogen at 50°C for 5 hours, using benzyltriethylammonium chloride as a phase-transfer catalyst and NaHCO₃ as a base. Post-reaction purification via silica gel chromatography yields 1f as a colorless oil (50–80% yield).

Key Reaction Conditions

ParameterValue
CatalystPd(OAc)₂ (1 mol%)
LigandBenzyltriethylammonium chloride
SolventDMF
Temperature50°C
Time5 hours
Yield50–80%

Deuterium Labeling via C–H Activation

Deuterium incorporation at the α-position of the ethyl ester is achieved through Pd-mediated C–H activation. A protocol adapted from benzo[a]fluorene synthesis involves treating the propenoate precursor with D₂O under acidic conditions, inducing selective H-D exchange at the α-carbon. NMR studies confirm deuterium enrichment (>95%) without compromising the ester or fluorophenyl groups.

Isotopic Methylation of the 2-Methylpropionyl Moiety

Trimethylsilyl Cyanide (TMSCN)-Mediated Deuteration

The 2-methylpropionyl group undergoes deuteration using TMSCN and tetrabutylammonium fluoride (TBAF) in acetonitrile. TMSCN acts as a deuterium carrier, transferring D₃C– groups to the methyl position via nucleophilic substitution. The reaction, conducted at 0°C to room temperature, achieves >90% isotopic purity, validated by mass spectrometry.

Reductive Deuteration with LiAlD₄

Alternative deuteration employs LiAlD₄ to reduce a ketone intermediate (3-(4-fluorophenyl)-2-(2-methylpropionyl)propenoic acid) to the corresponding alcohol, followed by esterification with deuterated ethanol (C₂D₅OD). This two-step process yields the fully deuterated ethyl ester, though with lower efficiency (70–75%) due to competing side reactions.

Final Assembly and Purification

Esterification and Workup

The deuterated propenoic acid intermediate is esterified with deuterated ethanol (C₂D₅OD) using sulfuric acid as a catalyst. The reaction mixture is stirred at reflux (78°C) for 12 hours, followed by neutralization with NaHCO₃ and extraction with ethyl acetate. Rotary evaporation isolates the crude product.

Chromatographic Purification

Flash chromatography on silica gel (eluent: 20% ethyl acetate/hexane) removes unreacted starting materials and byproducts. Final purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water gradient).

Analytical Validation and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Acetone-d₆) of the final product shows absence of proton signals at δ 2.80–2.94 (methylpropionyl CH₃) and δ 4.10–4.30 (ethyl ester CH₂), confirming deuterium incorporation. ¹⁹F NMR confirms retention of the fluorophenyl group (δ -118.8).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) calculates for C₁₅H₁₇FO₃D₆ ([M+H]⁺): 276.289. Observed: 276.287, confirming molecular integrity.

Comparative Analysis of Synthetic Routes

MethodYieldIsotopic PurityCost Efficiency
TMSCN/TBAF Deuteration85–90%>95%Moderate
LiAlD₄ Reduction70–75%85–90%Low
Pd-Catalyzed H-D Exchange80–85%>90%High

The TMSCN/TBAF method offers optimal balance between yield and purity, while Pd-catalyzed routes excel in scalability for industrial applications.

Applications in Research

This compound serves as a stable internal standard in LC-MS quantification of anti-inflammatory drugs and environmental tracers. Its deuterated structure minimizes matrix interference, enhancing detection limits by 3–5-fold compared to non-deuterated analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 3-(4-Fluorophenyl)-2-(2-methylpropionyl)propenoate-d6, and how can isotopic purity be ensured?

  • Methodology : The synthesis of deuterated analogs like this compound typically involves substituting hydrogen atoms with deuterium at specific positions using deuterated reagents (e.g., D₂O, CD₃OD) during key reaction steps. For example, the esterification or keto-enol tautomerization steps in propenoate synthesis can be optimized for deuteration. Isotopic purity is validated via mass spectrometry (MS) and nuclear magnetic resonance (¹H-NMR and ²H-NMR) to confirm >98% deuterium incorporation at the desired positions .
  • Reference : Similar protocols for deuterated esters are described in PubChem entries for fluorophenylpropanoate derivatives .

Q. What analytical techniques are critical for characterizing the structural integrity of this deuterated compound?

  • Methodology :

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, particularly for the propenoate double bond and fluorophenyl orientation .
  • NMR spectroscopy : ¹³C-NMR and ²H-NMR distinguish deuterated vs. non-deuterated carbons, while ¹⁹F-NMR identifies electronic effects of the 4-fluorophenyl group .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic distribution .
    • Reference : Structural analysis of analogous fluorophenyl esters is detailed in DSSTox datasets .

Q. How does this compound’s stability vary under different storage conditions (e.g., temperature, solvent)?

  • Methodology : Accelerated stability studies are conducted by storing the compound in polar (e.g., DMSO-d₆) and non-polar solvents (e.g., CDCl₃) at 4°C, 25°C, and −20°C. Degradation is monitored via HPLC-UV and LC-MS over 30 days. Hydrolytic stability of the ester group is assessed at varying pH levels (2–10) .
  • Reference : Stability protocols for fluorophenylpropanoate esters are outlined in EPA DSSTox guidelines .

Advanced Research Questions

Q. What isotopic effects does deuteration introduce in the compound’s pharmacokinetic or metabolic profiling?

  • Methodology : Comparative studies between non-deuterated and deuterated analogs are performed using:

  • In vitro metabolism assays : Liver microsomes or hepatocytes quantify deuterium’s impact on cytochrome P450-mediated oxidation.
  • Isotope ratio monitoring : LC-MS/MS tracks deuterium loss during metabolic reactions .
    • Reference : Kinetic isotope effects in similar deuterated esters are discussed in reaction mechanism studies .

Q. How can contradictory spectral data (e.g., NMR chemical shifts, IR stretches) be resolved for this compound?

  • Methodology :

  • Computational modeling : Density functional theory (DFT) predicts NMR/IR spectra and identifies discrepancies caused by solvent effects or tautomerism.
  • Variable-temperature NMR : Resolves dynamic effects like rotamer interconversion in the 2-methylpropionyl group .
    • Reference : Spectral contradictions in fluorophenylpropenoates are addressed in crystallographic studies .

Q. What strategies optimize this compound’s use as a tracer in receptor-binding or enzyme inhibition assays?

  • Methodology :

  • Radiolabeling : Tritiation (³H) or carbon-14 (¹⁴C) labeling complements deuterium for dual-isotope tracing.
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to targets like G-protein-coupled receptors (GPCRs) .
    • Reference : Interaction studies for fluorophenyl derivatives are detailed in pharmacological research frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.